molecular formula C12H8BrN3 B13929880 2-(5-Bromo-2-pyridinyl)-1H-benzimidazole

2-(5-Bromo-2-pyridinyl)-1H-benzimidazole

Cat. No.: B13929880
M. Wt: 274.12 g/mol
InChI Key: JBSUGEZQKIISTP-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-pyridinyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles It is characterized by the presence of a bromine atom attached to the pyridine ring, which is fused to a benzimidazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-pyridinyl)-1H-benzimidazole typically involves the bromination of 2-aminopyridine to obtain 5-bromo-2-aminopyridine. This intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-pyridinyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include substituted benzimidazoles with various functional groups.

    Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.

    Reduction Reactions: Products include amine derivatives of the original compound.

Scientific Research Applications

2-(5-Bromo-2-pyridinyl)-1H-benzimidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Chemical Synthesis: It is utilized as a building block in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-pyridinyl)-1H-benzimidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-pyridinyl)-1H-benzimidazole
  • 2-(5-Fluoro-2-pyridinyl)-1H-benzimidazole
  • 2-(5-Methyl-2-pyridinyl)-1H-benzimidazole

Uniqueness

2-(5-Bromo-2-pyridinyl)-1H-benzimidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine or fluorine, which can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties. Additionally, the bromine atom can be selectively substituted, providing a versatile platform for the synthesis of various derivatives with potential therapeutic applications.

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-1H-benzimidazole

InChI

InChI=1S/C12H8BrN3/c13-8-5-6-11(14-7-8)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H,15,16)

InChI Key

JBSUGEZQKIISTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC=C(C=C3)Br

Origin of Product

United States

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